Product packaging for Boc-4-(2-chloro-Z-amino)-L-phenylalanine(Cat. No.:CAS No. 198475-65-9)

Boc-4-(2-chloro-Z-amino)-L-phenylalanine

Cat. No.: B581901
CAS No.: 198475-65-9
M. Wt: 448.9
InChI Key: JUGYMCJVYUVKCM-SFHVURJKSA-N
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Description

Significance of Modified Amino Acids in Chemical Biology and Organic Synthesis

Modified amino acids are instrumental in both chemical biology and organic synthesis, serving as versatile tools to expand the chemical repertoire of biological systems. chemimpex.com In chemical biology, the incorporation of UAAs enables the study of protein structure and function with unprecedented detail. nih.gov They can be designed as photo-crosslinkers to map protein-protein interactions, as fluorescent probes to monitor protein localization and dynamics, or to introduce post-translational modifications that are not accessible through natural biological pathways.

Overview of Stereochemical Control in Unnatural Amino Acid Synthesis

The biological activity of amino acids and the peptides they form is critically dependent on their stereochemistry. Therefore, a paramount challenge in the synthesis of unnatural amino acids is the precise control of their stereocenters. Numerous stereoselective methods have been developed to address this challenge, broadly categorized into chiral pool synthesis, asymmetric catalysis, and biocatalysis.

Chiral pool synthesis utilizes readily available chiral starting materials, such as natural amino acids, to introduce new functionalities while retaining the original stereochemistry. Asymmetric catalysis, on the other hand, employs chiral catalysts to induce stereoselectivity in the formation of new chiral centers. This approach offers high enantiomeric excesses and is amenable to a wide range of substrates. nih.gov Biocatalysis, leveraging the inherent stereospecificity of enzymes, provides an environmentally friendly and highly selective alternative for the synthesis of enantiomerically pure unnatural amino acids.

Contextualization of Boc- and Z-Protected Halogenated Phenylalanine Analogs within Unnatural Amino Acid Research

Among the vast array of unnatural amino acids, halogenated phenylalanine analogs have garnered significant attention. The introduction of halogen atoms onto the phenyl ring can modulate the electronic properties, hydrophobicity, and steric bulk of the amino acid side chain. These modifications can lead to enhanced binding interactions with biological targets and can also serve as useful probes in biophysical studies. nih.gov

The protection of the amino and carboxyl groups is a fundamental aspect of peptide synthesis. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups are two of the most widely used amine-protecting groups. The Boc group is typically stable under a variety of conditions but can be readily removed with mild acids, while the Z-group is stable to acidic and basic conditions and is commonly cleaved by hydrogenolysis. The use of these protecting groups in halogenated phenylalanine analogs, such as Boc-4-(2-chloro-Z-amino)-L-phenylalanine, provides versatile building blocks for solid-phase and solution-phase peptide synthesis. chemimpex.comchemimpex.com This specific compound, with its orthogonal protecting groups and a chloro-substituted phenyl ring, represents a sophisticated tool for constructing well-defined peptide structures with unique properties. advancedchemtech.com

Research Findings on this compound

While detailed peer-reviewed research specifically focusing on the synthesis and application of this compound is not extensively available in the public domain, its constituent parts and similar structures have been subjects of study. The presence of the Boc and Z protecting groups, along with the halogenated phenylalanine core, suggests its primary role as a specialized building block in peptide synthesis for drug discovery and development. chemimpex.comadvancedchemtech.com

The chloro-substitution on the phenyl ring can influence the conformation and binding affinity of peptides incorporating this amino acid. nih.gov The orthogonal Boc and Z protecting groups allow for selective deprotection and further modification at either the alpha-amino group or the 4-amino group on the phenyl ring, enabling the synthesis of complex peptide architectures, including branched or cyclic peptides.

Below are tables detailing the known properties of this compound, gathered from chemical supplier data, and a comparative analysis with related halogenated phenylalanine derivatives based on available literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (2S)-3-[4-[(2-chlorophenyl)methoxycarbonylamino]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid clearsynth.com
CAS Number 198475-65-9 clearsynth.com
Molecular Formula C₂₂H₂₅ClN₂O₆ sigmaaldrich.com
Molecular Weight 448.9 g/mol sigmaaldrich.com
Appearance White to off-white solid chemimpex.com
Purity ≥98% chemimpex.com
Storage Temperature 0-8 °C sigmaaldrich.com

Table 2: Comparison of Related Halogenated Phenylalanine Derivatives

CompoundKey Structural FeatureReported Application/SignificanceSource
Boc-4-fluoro-L-phenylalanine Fluoro- substitution at the para-positionUsed to study the effects of fluorination on peptide conformation and protein stability. nih.gov
Boc-4-iodo-L-phenylalanine Iodo- substitution at the para-positionPrecursor for radioiodination and introduction of a heavy atom for crystallographic studies. nih.gov
Boc-2-chloro-L-phenylalanine Chloro- substitution at the ortho-positionBuilding block for creating peptides with modified steric and electronic properties. chemimpex.com
This compound Ortho-chloro-Z protected amino group at the para-positionEnables orthogonal synthesis strategies for complex peptides. advancedchemtech.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25ClN2O6 B581901 Boc-4-(2-chloro-Z-amino)-L-phenylalanine CAS No. 198475-65-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-[4-[(2-chlorophenyl)methoxycarbonylamino]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O6/c1-22(2,3)31-21(29)25-18(19(26)27)12-14-8-10-16(11-9-14)24-20(28)30-13-15-6-4-5-7-17(15)23/h4-11,18H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGYMCJVYUVKCM-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies

Selective Manipulations of the Carboxyl Group

The carboxylic acid moiety of Boc-4-(2-chloro-Z-amino)-L-phenylalanine is a key handle for its incorporation into peptide chains and for the synthesis of various derivatives. Its reactivity is characteristic of N-protected amino acids.

The formation of an amide bond is a fundamental transformation for integrating this compound into peptide sequences. chemimpex.com This reaction involves the activation of the carboxyl group to facilitate nucleophilic attack by the amino group of another amino acid or amine-containing molecule. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the α-amino group is crucial to prevent self-polymerization and other side reactions. nih.gov

Standard peptide coupling reagents are employed for this purpose. These reagents convert the carboxylic acid into a more reactive species, such as an active ester or an acylphosphonium salt, which is then readily attacked by an amine. The choice of coupling reagent and reaction conditions is critical to ensure high yields and to minimize racemization at the chiral center. nih.gov A general synthetic route for the derivatization of Boc-protected amino acids involves a three-step process that allows for targeted modifications without racemization of the stereocenter. nih.gov

Common Coupling Reagents for Amide Bond Formation:

Coupling ReagentDescription
Carbodiimides (e.g., DCC, EDC) React with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
Phosphonium Salts (e.g., PyBOP, HBTU) Form active esters that readily react with amines.
Uronium Salts (e.g., HATU, HCTU) Similar to phosphonium salts, these reagents generate active esters for efficient coupling.
Propanephosphonic Acid Anhydride (T3P®) A mild and efficient coupling reagent known to suppress racemization. nih.gov

A typical reaction would involve dissolving this compound in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of the coupling reagent and a base, such as diisopropylethylamine (DIPEA), to neutralize the acidic byproducts. The amine component is then added to the reaction mixture. The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Esterification of the carboxyl group is another important transformation, often employed to protect the C-terminus during multi-step syntheses or to modify the pharmacokinetic properties of the final molecule. The direct esterification of N-protected amino acids can be achieved under acidic conditions, for instance, by reacting with an alcohol in the presence of a catalyst like thionyl chloride or by using Mukaiyama's reagent. orgsyn.orgmdpi.com

Conversely, saponification, the hydrolysis of an ester back to the carboxylic acid, is typically carried out under basic conditions. researchgate.netnih.govthieme-connect.degoogle.com This reaction is crucial for deprotecting the C-terminus after a synthetic sequence. The choice of base and solvent system is important to avoid side reactions, such as racemization or hydrolysis of other sensitive functional groups. thieme-connect.de For instance, mild conditions using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water are often employed for the saponification of amino acid esters to minimize epimerization. google.com

Typical Conditions for Esterification and Saponification:

TransformationReagents and Conditions
Esterification Alcohol (e.g., Methanol, Ethanol), Acid catalyst (e.g., SOCl₂, H₂SO₄), Room temperature to reflux
Saponification Base (e.g., LiOH, NaOH), Solvent mixture (e.g., THF/H₂O, MeOH/H₂O), 0 °C to room temperature

Transformations Involving the Aromatic Halogen Substituent

The chloro substituent on the aromatic ring of this compound serves as a versatile handle for introducing molecular diversity through various cross-coupling and substitution reactions.

The chlorine atom can participate in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgrsc.orglibretexts.org Reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation) are particularly relevant. rsc.orglibretexts.orgresearchgate.netrsc.orgacsgcipr.orgmdpi.comresearchgate.net

In a Suzuki-Miyaura coupling , the chloro-substituted phenylalanine derivative would be reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This would result in the formation of a biaryl linkage at the 2-position of the aniline (B41778) ring. researchgate.netrsc.orgmdpi.comresearchgate.net

The Buchwald-Hartwig amination allows for the formation of a new C-N bond by coupling the aryl chloride with a primary or secondary amine, again using a palladium catalyst and a suitable base. wikipedia.orgrsc.orglibretexts.orgacsgcipr.orgbeilstein-journals.org This reaction provides a direct route to a wide range of substituted aniline derivatives. The choice of ligand for the palladium catalyst is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often being employed. beilstein-journals.org

Examples of Cross-Coupling Reactions:

ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-Miyaura Arylboronic acidPd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Biaryl derivative
Buchwald-Hartwig Primary/Secondary AminePd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu)N-Aryl amine derivative

While palladium-catalyzed reactions are highly effective, classical nucleophilic aromatic substitution (SNAr) can also be considered for modifying the aromatic ring. However, the chloro substituent is generally less reactive in SNAr reactions compared to fluoro or nitro groups. The success of SNAr on this substrate would depend on the presence of strongly electron-withdrawing groups on the ring and the use of a potent nucleophile. Given the existing substituents, this pathway might require harsh reaction conditions.

Reactivity of the Aromatic Amine Group

The aromatic amine at the 4-position is protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group renders the nitrogen atom significantly less nucleophilic and basic compared to a free aniline. The primary role of the Cbz group is to prevent unwanted side reactions of the aromatic amine during manipulations of other parts of the molecule, such as peptide coupling.

The Cbz group is generally stable to the basic conditions used in saponification and the acidic conditions used for Boc deprotection (though it can be cleaved by strong acids). Its removal is typically achieved through catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), which cleaves the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide.

Once deprotected, the resulting free aromatic amine can undergo a variety of reactions, including:

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in Sandmeyer or other diazonium coupling reactions to introduce a wide range of functional groups.

The reactivity of the deprotected aromatic amine will be influenced by the electronic nature of the other substituents on the aromatic ring.

De-protection of the Z/Cbz Group

The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group in peptide synthesis due to its stability under a range of conditions and its susceptibility to removal under specific, mild protocols. masterorganicchemistry.com The most common and efficient method for the deprotection of the Cbz group is catalytic hydrogenation. total-synthesis.com This process involves the cleavage of the benzyl-oxygen bond in the carbamate (B1207046), liberating the free amine, toluene, and carbon dioxide. total-synthesis.com

Catalytic Hydrogenolysis:

This method typically employs a palladium catalyst, most commonly palladium on activated carbon (Pd/C), in the presence of a hydrogen source. researchgate.netblogspot.com The reaction is generally carried out in polar solvents such as methanol, ethanol, or ethyl acetate to ensure the solubility of the substrate. blogspot.com

Table 1: Typical Conditions for Cbz Deprotection via Catalytic Hydrogenation

ParameterDescription
Catalyst 10% Palladium on Carbon (Pd/C), Pearlmann's catalyst (Pd(OH)₂/C) blogspot.com
Hydrogen Source Hydrogen gas (H₂), Ammonium (B1175870) formate (transfer hydrogenation) thalesnano.com
Solvent Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc), Acetic Acid (AcOH) blogspot.com
Temperature Room temperature to 60°C total-synthesis.comthalesnano.com
Pressure Atmospheric pressure to 50 psi total-synthesis.com

The efficiency of the deprotection can be influenced by several factors. The use of acetic acid as a solvent can facilitate the reaction by protonating the heteroatom. blogspot.com For more resistant substrates, a more active catalyst like Pearlmann's catalyst may be employed. blogspot.com It is crucial to note that the Boc group is stable under these hydrogenolysis conditions, allowing for the selective deprotection of the Z-group. masterorganicchemistry.com This orthogonality is a key feature in the synthetic utility of this compound. masterorganicchemistry.compeptide.com

Subsequent Functionalization of the Free Amine

Following the selective removal of the Z-group, a free amine is exposed at the para-position of the phenylalanine ring, opening avenues for a wide array of functionalization reactions. This newly formed p-amino-L-phenylalanine derivative can be incorporated into peptides or used as a scaffold for further chemical modifications. nih.gov

The liberated aromatic amine can undergo various reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups, although this can sometimes be challenging to control.

Diazotization: Conversion of the amino group into a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -CN, halides).

Coupling Reactions: Participation in palladium-catalyzed cross-coupling reactions to form C-N bonds.

The ability to perform these modifications allows for the late-stage functionalization of peptides containing this non-natural amino acid. semanticscholar.org For instance, a peptide containing the deprotected 4-amino-L-phenylalanine residue can be selectively labeled with fluorophores, biotin (B1667282), or other reporter groups at the phenyl ring. nih.govchemrxiv.org This strategy is valuable in chemical biology for studying peptide-protein interactions and in drug development for creating peptide conjugates with enhanced properties. nih.gov

Conformational Control through Stereochemistry and Protecting Groups

The three-dimensional structure of a peptide is critical to its biological activity. The incorporation of non-natural amino acids with specific stereochemistry and bulky protecting groups can impose significant conformational constraints on the peptide backbone. researchgate.net In this compound, both the inherent stereochemistry and the protecting groups play a crucial role in dictating its conformational preferences.

The Boc (tert-butyloxycarbonyl) group at the α-amino position is a bulky protecting group that can sterically hinder the rotation around the N-Cα bond (φ angle). nih.gov This restriction in the φ angle limits the accessible conformational space for the amino acid residue, thereby influencing the local and global conformation of a peptide chain it is part of. nih.gov

Table 2: Factors Influencing the Conformation of this compound

FeatureConformational Influence
L-Stereochemistry Predisposes towards natural peptide secondary structures.
Boc Protecting Group Steric hindrance restricts rotation around the N-Cα (φ) bond. nih.gov
2-chloro-Z-amino Group Increases side-chain bulk, influencing the Cα-Cβ (χ₁) and Cβ-Cγ (χ₂) torsional angles.

The interplay of these stereochemical and steric factors can be strategically utilized in peptide design to stabilize specific conformations, such as β-turns or helical structures, which are often important for biological recognition and activity. nih.gov By introducing such a conformationally constrained amino acid, researchers can design peptides with enhanced stability, receptor affinity, and specificity.

Role As a Synthetic Building Block and Chemical Probe

Application in Peptide Synthesis and Peptidomimetic Design

The compound is a key player in the construction of modified peptides and peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with enhanced properties like stability and bioavailability. acs.orgchemimpex.com Its utility spans both solid-phase and liquid-phase synthetic methodologies.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, and Boc-based strategies have a long and successful history. peptide.com Boc-4-(2-chloro-Z-amino)-L-phenylalanine is well-suited for standard Boc-SPPS protocols.

The general cycle for its incorporation involves:

Attachment: The synthesis begins with a C-terminal amino acid anchored to a solid support, such as a Merrifield or PAM resin. acs.org

Deprotection: The N-α-Boc group of the resin-bound amino acid is removed using a moderately strong acid, most commonly trifluoroacetic acid (TFA). peptide.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized, typically with a hindered base like diisopropylethylamine (DIEA), to liberate the free amine for the next coupling step.

Coupling: A solution of this compound, pre-activated with a coupling agent (e.g., HBTU, HATU), is added to the resin to form the new peptide bond. peptide.com

This cycle is repeated to elongate the peptide chain. A key advantage of this building block is the orthogonality of its side-chain protecting group. The Z-group on the 4-amino position is stable to the repetitive TFA treatments used to remove the N-terminal Boc group. This ensures the side-chain amine remains protected throughout the synthesis and can be selectively deprotected at a later stage.

Synthesis StepReagent/ConditionPurpose
Boc Deprotection Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM)Removes the temporary N-terminal Boc group.
Neutralization Diisopropylethylamine (DIEA) in DCMPrepares the N-terminal amine for coupling.
Coupling Coupling agents (HBTU, HATU, etc.)Activates the carboxylic acid for peptide bond formation.
Z-Group Stability Stable to TFAThe side-chain Z-group remains intact during N-terminal deprotection.

While less common for long peptides, liquid-phase (or solution-phase) peptide synthesis (LPPS) is a valuable strategy for producing shorter peptides or for large-scale synthesis. nih.govorgsyn.org In LPPS, all reactions (coupling and deprotection) occur in a homogenous solution, with the product being purified after each step. This compound can be readily used in LPPS protocols, following the same fundamental principles of Boc-group deprotection with acid and subsequent coupling to the next amino acid in the sequence. nih.gov The purification of intermediates is a critical step in LPPS to ensure the final peptide is of high purity.

Introducing conformational constraints into a peptide is a powerful strategy to enhance its biological activity, selectivity, and stability by locking it into its bioactive shape. The bulky and electronically modified phenyl ring of this compound can be strategically employed to achieve this. The substituted ring can restrict the rotational freedom of the peptide backbone and influence local secondary structure. researchgate.netnih.gov

The aromatic side chain can participate in specific non-covalent interactions, such as hydrophobic and stacking interactions, which are crucial for defining a peptide's three-dimensional structure. russelllab.orgnih.gov By replacing a standard phenylalanine with this analog, researchers can introduce steric hindrance that favors specific dihedral angles, potentially inducing β-turns or other folded structures that are critical for receptor binding. researchgate.net

Contribution to Structure-Activity Relationship (SAR) Studies in Chemical Biology

The ability to selectively introduce functionality at specific positions makes this compound a powerful tool in structure-activity relationship (SAR) studies. By incorporating this building block into a biologically active peptide or small molecule, researchers can systematically probe the importance of the 4-amino position of the phenylalanine residue.

Following the selective removal of the 2-chloro-Z group, the newly exposed aniline (B41778) can be acylated, alkylated, or engaged in a variety of coupling reactions to introduce a diverse array of substituents. The resulting library of analogues can then be screened for biological activity, providing crucial data on which functional groups enhance, diminish, or alter the compound's therapeutic effect. This systematic approach allows for the fine-tuning of a lead compound's properties, such as potency, selectivity, and pharmacokinetic profile.

Modification at 4-amino position Potential Impact on Biological Activity
Acylation with various carboxylic acidsProbing for key hydrogen bond interactions
SulfonylationIntroducing different electronic and steric properties
AlkylationModulating lipophilicity and steric bulk
Urea or Thiourea formationExploring alternative hydrogen bonding patterns

This table illustrates hypothetical modifications and their general purpose in SAR studies. Specific outcomes are dependent on the biological target.

The true power of this compound lies in its application for the rational design of molecular probes to elucidate biological mechanisms. The strategic introduction of specific functionalities at the 4-amino position can provide profound insights into the molecular interactions between a ligand and its biological target.

For instance, the incorporation of a photoreactive group, such as a benzophenone (B1666685) or an aryl azide, can be used in photo-affinity labeling experiments to covalently cross-link the ligand to its binding site. Subsequent enzymatic digestion and mass spectrometry analysis can then identify the specific amino acid residues involved in the interaction, providing a detailed snapshot of the binding pocket.

Similarly, the attachment of a fluorescent dye or a biotin (B1667282) tag can enable the visualization and tracking of the target protein within a cell or the isolation of the protein from a complex mixture for further characterization. The controlled and specific introduction of these chemical handles, facilitated by the unique protecting group strategy of this compound, is instrumental in these sophisticated mechanistic studies.

Precursor for Complex Organic Molecules beyond Peptides

While its utility in peptide chemistry is well-established, the potential of this compound as a chiral precursor for complex organic molecules beyond peptides is an area of growing interest. The inherent chirality of the L-phenylalanine backbone provides a valuable starting point for asymmetric synthesis, while the functionalized aromatic ring opens doors to a variety of cyclization and cross-coupling reactions.

For example, the 4-amino group, once deprotected, can serve as a key nucleophile in intramolecular reactions to construct heterocyclic scaffolds. Depending on the nature of the reaction partner, a wide range of ring systems, such as benzodiazepines, quinolones, or other pharmacologically relevant heterocycles, can be envisioned.

Furthermore, the chloro-substituted phenyl ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, to form new carbon-carbon or carbon-nitrogen bonds. This allows for the elaboration of the aromatic core into more complex and diverse structures, moving far beyond the linear nature of peptides.

Reaction Type Potential Molecular Scaffold
Intramolecular amidationLactams, including benzodiazepinones
Pictet-Spengler reactionTetrahydroisoquinolines
Suzuki CouplingBiaryl compounds
Buchwald-Hartwig AminationDi- and tri-arylamines

This table provides illustrative examples of how this compound could be utilized as a precursor for non-peptidic complex molecules. The specific products would depend on the reaction conditions and the other reactants used.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of Boc-4-(2-chloro-Z-amino)-L-phenylalanine. Through a suite of one- and two-dimensional experiments, each atom's chemical environment and connectivity can be mapped out.

A comprehensive NMR analysis begins with one-dimensional ¹H and ¹³C spectra, which provide foundational information about the number and types of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum reveals distinct signals for different proton environments. Key expected signals include those for the tert-butyl protons of the Boc group (a characteristic singlet around 1.4 ppm), the α-proton and β-protons of the phenylalanine backbone, and the aromatic protons on both the phenylalanine and benzyloxycarbonyl (Z) rings. The aromatic region will be complex due to substitution patterns.

¹³C NMR: The carbon NMR spectrum complements the ¹H data, showing signals for the carbonyl carbons of the Boc, Z, and carboxylic acid groups, as well as the quaternary and methine carbons of the aromatic rings and the aliphatic carbons of the amino acid backbone. mdpi.comchemicalbook.com

While direct spectral data for this compound is not publicly available, a predictive analysis based on known values for its constituent fragments (Boc-L-phenylalanine, Z-protected amines, and chlorinated aromatics) allows for the compilation of an expected chemical shift table. bmrb.iohmdb.cachemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Boc Group
-C(CH₃)₃~1.4 (s, 9H)~28.5C=O (Boc)
-C(CH₃)₃~80.0
-C=O~156.0
Phenylalanine Backbone
α-H~4.4-4.6 (m, 1H)~55.0C=O (acid), β-C, Aromatic C1
β-H~3.0-3.2 (m, 2H)~38.0α-C, Aromatic C1, C=O (acid)
-COOH~175.0
Substituted Phenyl Ring
Aromatic H's~7.0-7.5 (m)~128-138Various aromatic carbons
Z (Benzyloxycarbonyl) Group
-CH₂-Ph~5.1 (s, 2H)~67.0C=O (Z), Z-Aromatic C1
Aromatic H's~7.3 (m, 5H)~128-136Various aromatic carbons
-C=O~157.0

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle:

  • COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. sdsu.edu It would definitively connect the α-proton to the β-protons of the phenylalanine backbone and trace the connectivity between adjacent protons on the aromatic rings. youtube.com
  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum. youtube.com
  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the long-range (typically 2-3 bond) ¹H-¹³C correlations that link the molecular fragments together. sdsu.edu For instance, it would show correlations from the Boc protons to the Boc carbonyl carbon, from the phenylalanine α-proton to the carboxylic acid carbonyl, and critically, from the phenylalanine β-protons to the C1 carbon of the substituted aromatic ring, confirming the core structure. youtube.comresearchgate.net
  • While the title compound contains chlorine, the principles of using halogen NMR are best exemplified by ¹⁹F NMR, a highly sensitive and powerful technique. researchgate.net Fluorine-19 has 100% natural abundance and a high gyromagnetic ratio, making it nearly as sensitive as proton NMR. nih.govnih.gov There is virtually no endogenous ¹⁹F signal in biological systems, providing a clear spectral window for analysis. nih.gov

    If an analogous compound, such as Boc-4-(2-fluoro -Z-amino)-L-phenylalanine, were synthesized, ¹⁹F NMR would be an invaluable tool. The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, making it an exquisite probe for studying conformational changes, protein-ligand interactions, and metabolic processes. nih.govnih.govacs.org In drug discovery, for example, changes in the ¹⁹F chemical shift of a labeled ligand upon binding to a protein target can be used to screen for binding and determine affinity. acs.org

    Boc-protected amino acids, particularly phenylalanine derivatives, are known to form self-assembled structures like nanotubes and fibrils. For studying these non-crystalline, insoluble aggregates, solid-state NMR (ssNMR) is the method of choice. nih.govnih.gov Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR measures these orientation-dependent properties to provide structural information. nih.gov

    By using techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP), high-resolution spectra can be obtained from solid samples. nih.gov Selective isotopic labeling (e.g., with ¹³C and ¹⁵N) is often employed to simplify spectra and target specific regions of the molecule. nih.gov SSNMR experiments can determine intermolecular distances, probe molecular packing, and define the backbone torsion angles (φ and ψ), which are critical for understanding the three-dimensional architecture of the self-assembled superstructure. nih.govnih.govresearchgate.net

    Mass Spectrometry (MS) for Purity and Molecular Confirmation

    Mass spectrometry is a cornerstone of analytical chemistry that provides precise molecular weight information and is used to confirm the identity, elemental composition, and purity of synthetic compounds.

    High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental formula of this compound. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer can measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm). lcms.czacs.org This high accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For the target molecule (C₂₈H₂₉ClN₂O₆), the expected exact mass can be calculated and compared to the experimental value, providing strong evidence for its identity. acs.org

    Table 2: HRMS Data Interpretation

    Ion SpeciesCalculated Exact Mass (m/z)
    [M+H]⁺525.1736
    [M+Na]⁺547.1555
    [M+K]⁺563.1295

    M = C₂₈H₂₉ClN₂O₆

    The presence of a chlorine atom would also be confirmed by the characteristic isotopic pattern in the mass spectrum, where the [M+2] peak (due to the ³⁷Cl isotope) would be approximately one-third the intensity of the M peak (due to the ³⁵Cl isotope).

    Chromatography-mass spectrometry coupling provides a powerful means to assess the purity of a sample and monitor the progress of a chemical reaction. nih.gov

    LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most common technique for analyzing non-volatile, thermally sensitive molecules like protected amino acids. lcms.cz A sample is first separated by HPLC based on its physicochemical properties, and the eluent is directly fed into the mass spectrometer. cat-online.com This allows for the separation of the desired product from starting materials, byproducts, or impurities. lcms.cz Each separated peak can then be analyzed by the MS to confirm its identity. nih.govnih.gov LC-MS is particularly useful for monitoring the synthesis of unnatural amino acids and peptides. nih.govrsc.orgwur.nl Derivatization techniques can also be employed to enhance detection sensitivity and chromatographic performance. nih.gov

    GC-MS (Gas Chromatography-Mass Spectrometry): Amino acids themselves are not volatile enough for GC analysis. sigmaaldrich.comnih.gov Therefore, they must first be chemically modified through a process called derivatization to increase their volatility. sigmaaldrich.comnih.gov Common derivatization agents convert polar functional groups (like -COOH and -NH₂) into less polar, more volatile esters and amides. sigmaaldrich.comresearchgate.net While effective for analyzing mixtures of standard amino acids, the multi-step derivatization process and the high molecular weight of this compound make LC-MS the more direct and preferred method for its purity analysis.

    Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

    Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful non-destructive techniques used to identify the functional groups and electronic transitions within a molecule.

    Infrared (IR) Spectroscopy:

    The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The tert-butyloxycarbonyl (Boc) protecting group, the carbamate (B1207046) linkage, the carboxylic acid, and the substituted aromatic ring each have distinct vibrational frequencies. While specific experimental data for this exact molecule is not widely published, the expected IR absorption peaks can be inferred from data on structurally similar compounds like N-(Boc)-L-Proline and N-(Boc)-L-Phenylalanine. nih.gov

    Key expected IR absorption bands would include a broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. The N-H stretching vibration of the carbamate group is anticipated around 3300 cm⁻¹. Carbonyl (C=O) stretching vibrations are prominent and would appear as strong absorptions; the carboxylic acid C=O stretch is expected around 1730-1700 cm⁻¹, while the carbamate C=O stretch would likely be observed at a lower wavenumber, approximately 1690-1650 cm⁻¹. nih.gov The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H bending vibrations.

    Interactive Data Table: Expected Infrared (IR) Absorption Bands

    Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
    Carboxylic Acid3300-2500O-H Stretch (broad)
    Carbamate~3300N-H Stretch
    Carboxylic Acid1730-1700C=O Stretch
    Carbamate1690-1650C=O Stretch
    Aromatic Ring1600-1450C=C Stretch
    tert-Butyl~1360C(CH₃)₃ Bend

    Note: The data in this table is based on typical values for the respective functional groups and may vary slightly for the specific compound.

    Ultraviolet-Visible (UV-Vis) Spectroscopy:

    UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the substituted benzene (B151609) ring. Aromatic amino acids like phenylalanine typically exhibit absorption maxima around 260-280 nm. researchgate.net The presence of the chloro-benzyloxy-carbamido substituent on the phenyl ring is expected to influence the exact position and intensity of these absorption bands. It is anticipated that the compound would show characteristic absorbance peaks in the UV region, confirming the presence of the aromatic system. researchgate.netiosrjournals.org

    Chiral Chromatography for Enantiomeric Purity Determination

    The enantiomeric purity of this compound is a critical parameter, as the biological activity of chiral molecules is often enantiomer-specific. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining enantiomeric excess.

    For N-protected amino acids like the title compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) have proven to be highly effective. windows.netresearchgate.netsigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times for the L- and D-enantiomers.

    A typical method would involve dissolving the compound in a suitable solvent and injecting it into an HPLC system equipped with a chiral column. The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, sometimes with acidic additives to improve peak shape and resolution. windows.netnih.gov The relative peak areas of the two enantiomers in the resulting chromatogram are used to calculate the enantiomeric purity. For this compound, a purity of ≥ 98% is generally expected for research-grade material. chemimpex.comsigmaaldrich.com

    Interactive Data Table: Typical Chiral HPLC Method Parameters

    ParameterTypical Condition
    HPLC SystemStandard LC system with UV detector
    Chiral Stationary PhaseTeicoplanin or Cellulose-based CSP
    Mobile PhaseAcetonitrile/Water with acidic modifier (e.g., TFA)
    Flow Rate0.5 - 1.5 mL/min
    Column Temperature20-30 °C
    Detection Wavelength~254 nm or ~280 nm

    Note: These are general conditions and would require optimization for the specific compound.

    X-ray Crystallography for Absolute Stereochemistry and Conformation

    X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute stereochemistry and preferred conformation. To perform this analysis, a single crystal of high quality is required.

    The process involves irradiating the crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which the positions of the individual atoms can be determined. For this compound, this would unambiguously confirm the (S)-configuration at the α-carbon, characteristic of the L-amino acid.

    Furthermore, X-ray analysis would reveal detailed conformational information, such as the torsion angles of the peptide backbone and the orientation of the Boc and chloro-benzyloxy-carbamido side chains. Studies on similar N-Boc-L-phenylalanine derivatives have shown that the urethane (B1682113) group can adopt specific geometries and that intermolecular hydrogen bonding plays a significant role in the crystal packing. researchgate.netnih.gov While specific crystallographic data for the title compound is not publicly available, a successful analysis would yield precise unit cell dimensions, the space group, and the atomic coordinates.

    Interactive Data Table: Illustrative Crystallographic Parameters for a Related Compound (Racemic N(alpha)-(t-butyloxycarbonyl)-phenylalanine N-methoxy-N-methylamide)

    ParameterValue
    Crystal SystemMonoclinic
    Space GroupP2₁/n
    a (Å)10.123
    b (Å)20.621
    c (Å)17.543
    β (°)95.12
    Z (molecules/unit cell)8

    Source: Data from a study on a related Boc-phenylalanine derivative, intended for illustrative purposes only. nih.gov

    Theoretical and Computational Investigations

    Molecular Modeling and Docking Studies of Phenylalanine Derivatives

    Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. scientific.net For phenylalanine derivatives, these studies are crucial for understanding their interactions with biological targets such as enzymes and receptors.

    Research Findings: Docking studies on various phenylalanine derivatives have successfully elucidated their binding modes and have been instrumental in rational drug design. nih.govresearchgate.net For instance, in the development of dipeptidyl peptidase 4 (DPP-4) inhibitors, molecular docking revealed how different substituents on the phenylalanine scaffold influence binding affinity and inhibitory activity. nih.govnih.gov Similarly, docking has been applied to understand the interaction of phenylalanine-based compounds with targets like carbonic anhydrase II and the estrogen receptor. scientific.netmdpi.com

    For Boc-4-(2-chloro-Z-amino)-L-phenylalanine, docking simulations can predict how the molecule fits into a target's active site. Key interactions would likely involve:

    The Phenyl Ring: The aromatic ring can engage in π-π stacking or hydrophobic interactions with residues in the binding pocket. russelllab.org

    The Boc Group: The bulky tert-butyloxycarbonyl (Boc) protecting group can influence the molecule's conformation and establish van der Waals contacts.

    The Chloro Substituent: The halogen atom can form halogen bonds or other specific interactions, potentially enhancing binding affinity. nih.govrsc.org

    These computational predictions help in identifying the structural requirements for potent biological activity and guide the optimization of lead compounds. nih.gov

    Interactive Table: Predicted Binding Interactions of Phenylalanine Derivatives with a Hypothetical Receptor

    Compound MoietyPotential Interaction TypeInteracting Receptor Residue (Example)Predicted Contribution to Binding Affinity
    Phenylalanine CoreHydrophobic InteractionLeucine, ValineModerate
    Aromatic Ringπ-π StackingTyrosine, TryptophanStrong
    Chloro GroupHalogen BondSerine (backbone carbonyl)Moderate
    Boc GroupVan der WaalsAlanine, IsoleucineWeak-Moderate
    Z-amino GroupHydrogen Bond / π-π StackingAspartate, PhenylalanineStrong

    Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

    Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide detailed information on orbital energies, charge distribution, and molecular reactivity, which are fundamental to understanding chemical behavior. researchgate.netmdpi.com

    Research Findings: DFT calculations are frequently used to optimize the geometry of phenylalanine derivatives and to analyze their electronic structure. mdpi.comnih.gov Such studies can determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the gap between which is an indicator of chemical reactivity and kinetic stability.

    For this compound, DFT analysis would reveal the influence of its various substituents on the molecule's electronic landscape:

    Chloro Group: As an electron-withdrawing group, the chloro substituent decreases the electron density of the aromatic ring, primarily through an inductive effect. libretexts.org

    Amino Group (Z-protected): An amino group is typically electron-donating via resonance, but the presence of the electron-withdrawing benzyloxycarbonyl group modulates this effect. wikipedia.org

    These calculations can predict sites susceptible to nucleophilic or electrophilic attack, providing a theoretical basis for the molecule's reactivity in synthetic transformations and its interactions within a biological environment. mdpi.comacs.org

    Interactive Table: Hypothetical DFT-Calculated Electronic Properties of Substituted Phenylalanines

    CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Predicted Reactivity
    L-Phenylalanine-6.2-0.55.7Baseline
    4-Chloro-L-phenylalanine-6.4-0.85.6Slightly more reactive
    Boc-L-phenylalanine-6.5-0.46.1Less reactive (more stable)
    This compound-6.8-1.15.7Complex reactivity profile

    Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

    Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For flexible molecules like phenylalanine derivatives, MD simulations provide invaluable insights into their conformational preferences, flexibility, and interactions with their environment, such as water or a protein binding site. scientific.netnih.gov

    Research Findings: MD simulations have been extensively used to study the conformational landscape of amino acids and peptides, revealing how different force fields can capture their dynamic behavior. nih.govresearchgate.net For substituted phenylalanine analogues, computational studies have shown that bulky side chains or constraining elements can significantly restrict the accessible conformational space (the Ramachandran plot). nih.govresearchgate.net In studies of p-benzoyl-phenylalanine, MD simulations demonstrated stable complex formation with its target receptor and revealed fewer conformational fluctuations compared to a standard ligand. scientific.net

    An MD simulation of this compound would allow for:

    Conformational Sampling: Exploring the range of possible shapes the molecule can adopt in solution by analyzing the backbone dihedral angles (Φ and Ψ).

    Solvent Interactions: Observing the formation and dynamics of hydrogen bonds between the molecule and surrounding water molecules.

    Binding Stability: When simulated within a protein active site (following docking), MD can assess the stability of the predicted binding pose and the persistence of key interactions over time. scientific.net

    The size of the Boc and Z-amino groups would likely impose significant steric constraints, limiting the rotational freedom of the peptide backbone and the side chain, a factor critical for its recognition by specific receptors. nih.govresearchgate.net

    Interactive Table: Typical Conformational States of Phenylalanine from MD Simulations

    Conformational StateTypical Φ Angle RangeTypical Ψ Angle RangeCommon Secondary Structure
    β-strand-150° to -90°+90° to +150°Extended sheet
    α-helix (right-handed)-70° to -50°-50° to -30°Helix
    Polyproline II helix-90° to -60°+120° to +150°Extended helix
    C7 equatorial-90° to -70°+60° to +90°β-turn

    Prediction of Synthetic Pathways and Reaction Mechanisms

    Computational chemistry can be used to model chemical reactions, predict synthetic pathways, and elucidate complex reaction mechanisms. By calculating the energies of reactants, products, and transition states, researchers can determine reaction barriers and identify the most likely mechanistic pathways.

    Research Findings: Computational studies have been applied to understand the reaction mechanisms of various processes involving amino acids. For example, investigations into the excited-state deactivation of phenylalanine-containing peptides have used computational methods to map reaction paths and identify key intermediates. mdpi.comresearchgate.net The degradation mechanisms of N-chloro-α-amino acids have also been systematically investigated using quantum chemical computations, revealing competitive pathways under different conditions. acs.org Furthermore, kinetic mechanisms for enzymatic reactions, such as the hydroxylation of phenylalanine, have been determined through computational analysis of experimental data. nih.gov

    For the synthesis of this compound, computational modeling could be used to:

    Optimize Reaction Conditions: Predict the effect of different catalysts, solvents, or temperatures on reaction yield and selectivity.

    Elucidate Mechanisms: Model the stepwise formation of the molecule, for example, the introduction of the Boc group onto the α-amino acid, the attachment of the Z-group to the 4-amino position, or the halogenation of the phenyl ring.

    Analyze Stereoselectivity: In asymmetric synthesis, computational models can help explain the origin of enantioselectivity by comparing the transition state energies leading to different stereoisomers. nih.gov

    These predictive capabilities can significantly accelerate the development of efficient and robust synthetic routes.

    Interactive Table: Computational Analysis of a Hypothetical Synthetic Step (Z-group protection)

    Reaction StepComputational MethodInformation GainedImplication for Synthesis
    Reactant Complex FormationDFTGeometry and energy of reactantsUnderstanding initial approach
    Transition State SearchDFT/QST2/QST3Structure and energy of the transition statePredicting the reaction's energy barrier (rate)
    Intermediate IdentificationDFT Geometry OptimizationStability of any reaction intermediatesConfirming the stepwise mechanism
    Product FormationDFTGeometry and energy of the final productDetermining the overall thermodynamics

    Analysis of Substituent Effects on Aromatic Interactions

    The nature and position of substituents on an aromatic ring profoundly influence its electronic properties and, consequently, its non-covalent interactions. libretexts.org For phenylalanine derivatives, these substituent effects are critical in modulating interactions such as π-π stacking, cation-π, and CH-π interactions, which are vital for protein structure and ligand binding. nih.gov

    In this compound, the substituents have competing effects:

    2-Chloro Group: This EWG decreases the quadrupole moment of the phenyl ring, which can alter the geometry and strength of stacking interactions. wikipedia.org Its presence can also facilitate halogen bonding. nih.gov

    Understanding these substituent effects is essential for predicting how the molecule will interact with aromatic residues in a protein binding site and for designing analogues with tailored interaction profiles. researchgate.net

    Interactive Table: Hammett Constants (σ) for Substituents on a Phenyl Ring

    SubstituentPositionHammett Constant (σ)Electronic Effect
    -H (Hydrogen)-0.00Neutral (Reference)
    -Cl (Chloro)meta+0.37Electron-Withdrawing
    -Cl (Chloro)para+0.23Electron-Withdrawing
    -NH₂ (Amino)para-0.66Strongly Electron-Donating
    -NHC(=O)CH₃ (Amido)para0.00Neutral/Slightly Withdrawing

    Note: The Hammett constant for the Z-amino group would be complex, influenced by both the amino linkage and the benzyloxycarbonyl moiety.

    Future Perspectives in Chemical Synthesis and Methodological Applications

    Development of Novel and More Efficient Synthetic Pathways

    The synthesis of unnatural amino acids is a focal point of intense research, aiming to move beyond traditional multi-step procedures towards more elegant and efficient methodologies. researchgate.netscripps.edu While classical synthesis of Boc-4-(2-chloro-Z-amino)-L-phenylalanine would likely involve the protection and functionalization of a phenylalanine precursor, future pathways are trending towards greater efficiency and stereocontrol.

    Key areas of development include:

    Biocatalytic and Enzymatic Synthesis : The use of enzymes such as transaminases and phenylalanine ammonia-lyases (PALs) offers a powerful route to enantiomerically pure L-amino acids under mild, environmentally friendly conditions. nih.govfrontiersin.orgnih.gov Future pathways could involve the enzymatic amination of a corresponding substituted cinnamic acid to directly generate the chiral core, significantly reducing the reliance on chiral auxiliaries or resolution steps. frontiersin.orgnih.gov Engineered enzymes are increasingly capable of accepting non-natural substrates, which could streamline the synthesis of complex derivatives. nih.govresearchgate.net

    Asymmetric Catalysis : Advances in transition-metal-catalyzed asymmetric synthesis provide direct routes to chiral amino acids. researchgate.net Methods like catalytic C-H activation and functionalization, which allow for the direct modification of simpler amino acid precursors, represent a particularly promising frontier. scripps.eduresearchgate.net For instance, a palladium-catalyzed C-H amination of a Boc-L-phenylalanine derivative could potentially install the amino group at the 4-position in a single, highly efficient step.

    Electrocatalysis : Electrocatalytic platforms, such as the Ni/Ag system developed for decarboxylative cross-coupling, offer a novel approach to forging carbon-carbon bonds. bioascent.com This strategy allows for the use of inexpensive amino acid precursors like glutamate (B1630785) to build complex side chains, circumventing traditional multi-step functionalization pathways. bioascent.com

    Synthetic StrategyPotential AdvantagesKey ChallengesRelevant Research
    Traditional Multi-Step Well-established chemistry, reliable.Poor atom economy, multiple protection/deprotection steps, use of hazardous reagents. orgsyn.orgnih.gov
    Biocatalytic (e.g., PAL) High enantioselectivity, mild reaction conditions, green approach.Enzyme stability and substrate specificity for highly modified precursors. nih.govfrontiersin.orgnih.gov
    Asymmetric C-H Activation High atom economy, potential for late-stage functionalization, fewer steps.Catalyst development, achieving high regioselectivity and enantioselectivity. scripps.eduresearchgate.net
    Electrocatalytic Cross-Coupling Utilizes simple precursors, avoids stoichiometric organometallic reagents.Substrate scope, scaling up electrochemical reactions. bioascent.com

    Expanding the Scope of Derivatization and Functionalization

    This compound is a platform molecule with multiple reactive handles, offering significant opportunities for creating second-generation analogs with diverse functionalities. The future of its application lies in the selective manipulation of these sites.

    Orthogonal Deprotection : The compound features two distinct amine protecting groups: the acid-labile Boc group and the Z-group (benzyloxycarbonyl), which is typically removed via hydrogenolysis. organic-chemistry.org This orthogonality allows for the selective deprotection and subsequent functionalization of either the α-amino group or the side-chain amino group, enabling the synthesis of well-defined peptide conjugates, branched peptides, or peptidomimetics.

    Cross-Coupling Reactions : The chloro substituent on the benzyloxycarbonyl protecting group, and potentially the aromatic ring of the phenylalanine itself, can serve as a handle for transition-metal-catalyzed cross-coupling reactions. This could allow for the introduction of new aryl, alkyl, or other functional groups, further diversifying the molecular architecture.

    C–H Functionalization : Direct C–H functionalization of the phenylalanine aromatic ring is a powerful strategy for introducing new substituents without pre-functionalization. researchgate.netacs.org This late-stage modification technique could be applied to peptides containing this residue to rapidly generate analogs for structure-activity relationship (SAR) studies. ntu.ac.uk

    Functional GroupProtecting GroupDerivatization Potential
    α-Amino Group Boc (tert-butyloxycarbonyl)Acid-labile removal for peptide chain elongation. organic-chemistry.org
    Side-Chain Amino Group 2-Chloro-Z (2-chlorobenzyloxycarbonyl)Removal by hydrogenolysis for side-chain modification, bioconjugation. chemimpex.com
    Chloro Substituent N/APotential site for cross-coupling reactions to introduce further complexity.
    Phenyl Ring C-H Bonds N/ADirect functionalization via olefination or arylation to create novel side-chain analogs. acs.orgntu.ac.uk

    Integration into Advanced Combinatorial Chemistry and Library Generation

    Unnatural amino acids are critical tools for expanding the chemical space of peptide and small-molecule libraries. bioascent.com this compound is ideally suited for integration into high-throughput synthesis platforms.

    The future in this area involves using this building block in:

    Solid-Phase Peptide Synthesis (SPPS) : As a Boc-protected amino acid, it is directly compatible with standard SPPS protocols, allowing for its precise incorporation into a peptide sequence. chemimpex.comresearchgate.net Its unique side chain can introduce specific conformational constraints, novel binding interactions, or metabolic stability.

    DNA-Encoded Libraries (DELs) : The principles of using functionalized amino acids can be extended to DEL technology, where this compound could serve as a unique building block to generate vast libraries of compounds for affinity-based screening.

    Fragment-Based Drug Discovery (FBDD) : The distinct substituted phenyl ring can act as a novel fragment for FBDD campaigns. buffalostate.edu Libraries of small molecules or peptides incorporating this residue could be screened to identify initial hits that can be elaborated into more potent drug candidates. The ability to generate a library of diverse products from a single precursor using techniques like the Buchwald-Hartwig amination showcases the power of this approach. buffalostate.edu

    Exploration of New Roles in Chemical Probe Design and Mechanistic Research

    Modified amino acids are invaluable tools for elucidating biological mechanisms and identifying protein targets. qyaobio.com The unique structure of this compound makes it a promising candidate for the development of novel chemical probes.

    Future applications include:

    Photo-crosslinking Probes : While benzoylphenylalanine is a well-known photo-activated crosslinking amino acid, the 4-amino-phenylalanine scaffold of this compound could be modified to incorporate alternative photoreactive groups, enabling the mapping of protein-protein or protein-ligand interactions. nih.gov

    Spectroscopic Probes : The chloro-substituent can serve as a heavy atom to aid in phasing for X-ray crystallography. It may also provide a unique spectroscopic handle for NMR studies. The entire residue can be used to probe the steric and electronic requirements of enzyme active sites, such as those of phenylalanine-dependent enzymes. nih.govacs.org

    Reporter Group Attachment : Following selective deprotection of the side-chain amine, fluorescent dyes, biotin (B1667282) tags, or other reporter molecules can be attached. This would allow for the tracking of peptides containing this residue in cellular assays or for use in affinity purification experiments.

    Green Chemistry Approaches in Unnatural Amino Acid Synthesis

    The pharmaceutical industry is increasingly focused on developing sustainable manufacturing processes, and peptide synthesis is a key area for improvement. unibo.itnih.gov Future synthetic routes to this compound and its derivatives will likely incorporate green chemistry principles.

    Key strategies include:

    Greener Solvents : A major focus is the replacement of hazardous and environmentally damaging solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), which are staples in peptide synthesis. rsc.orgresearchgate.net Propylene carbonate has been identified as a viable green polar aprotic solvent that can replace traditional solvents in both solution- and solid-phase peptide synthesis using Boc-protected amino acids. rsc.org

    Improved Atom Economy : Methodologies like C-H activation reduce the need for protecting groups and stoichiometric reagents, leading to higher atom economy and less waste. nih.gov

    Biocatalysis : As mentioned previously, enzymatic routes operate in water under mild conditions, drastically reducing the environmental footprint compared to traditional organic synthesis. nih.govfrontiersin.orgresearchgate.net The use of immobilized enzymes in continuous flow reactors further enhances sustainability by allowing for catalyst reuse and process intensification. frontiersin.org

    Conclusion

    Summary of Current Research Landscape

    Boc-4-(2-chloro-Z-amino)-L-phenylalanine is established as a sophisticated and valuable reagent in the field of peptide science. chemimpex.comadvancedchemtech.com The current research landscape utilizes this compound primarily as a specialized building block for the synthesis of custom peptides. sigmaaldrich.com Its value is derived from the combination of an orthogonally protected side-chain amine and a halogenated aromatic ring, which together provide a platform for creating peptides with unique structural and functional properties for applications in medicinal chemistry and chemical biology. chemimpex.comchemimpex.com

    Future Directions in Fundamental Chemical Research

    Future research involving this compound is likely to focus on its incorporation into a broader range of bioactive peptides and peptidomimetics. There is potential for its use in developing novel peptide-based biomaterials where the modified side chain can be used to control self-assembly or to anchor the material to surfaces. nih.gov Further fundamental studies may explore in greater detail how the precise positioning of the chloro-substituent and the nature of the side-chain linker influence peptide conformation, stability, and interaction with biological targets, thereby guiding the rational design of next-generation peptide therapeutics.

    Q & A

    Q. What are the standard synthetic routes for Boc-4-(2-chloro-Z-amino)-L-phenylalanine, and what are their critical reaction conditions?

    Synthesis typically involves orthogonal protection strategies. For example, the Boc group is introduced to protect the α-amino group, while the 4-position of phenylalanine is modified with a chloro and amino substituent. A common approach includes:

    • Step 1 : Chlorination of 4-aminophenylalanine using reagents like N-chlorosuccinimide (NCS) under controlled pH (e.g., phosphate buffer, pH 7.0–7.5) to avoid over-chlorination .
    • Step 2 : Boc protection of the α-amino group using di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DMF) with a base like triethylamine to drive the reaction .
    • Step 3 : Purification via reversed-phase HPLC or column chromatography to isolate the desired isomer .
      Critical factors include maintaining anhydrous conditions during Boc protection and monitoring reaction progress via TLC or LC-MS to prevent side reactions like racemization .

    Q. How is the Boc group selectively removed during peptide synthesis without affecting other functional groups?

    The Boc group is cleaved under acidic conditions using trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20–50% TFA v/v for 30–60 min). This process selectively deprotects the α-amino group while leaving chloro and amino substituents intact due to their stability under mild acid conditions . For sensitive applications, scavengers like triisopropylsilane (TIS) are added to minimize side reactions. Post-deprotection, neutralization with a base (e.g., NaHCO₃) ensures compatibility with subsequent coupling steps .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported yields for solid-phase peptide synthesis (SPPS) using this compound?

    Yield discrepancies often arise from:

    • Coupling efficiency : Steric hindrance from the 4-chloro-Z-amino group reduces coupling rates. Using stronger coupling agents (e.g., HATU vs. HBTU) or extended reaction times (12–24 hr) improves efficiency .
    • Purity of starting material : Impurities in the Boc-protected precursor (e.g., <97% purity) can propagate through synthesis. Pre-purification via recrystallization or HPLC is critical .
    • Deprotection side reactions : Over-exposure to TFA may hydrolyze the chloro substituent. Optimizing TFA concentration (e.g., 30% v/v) and reaction time (≤45 min) mitigates this .
      Comparative studies using LC-MS to track intermediate purity and MALDI-TOF for final product validation are recommended .

    Q. What methodologies enable precise analysis of stereochemical purity in this compound?

    • Chiral HPLC : Employing a chiral stationary phase (e.g., Chirobiotic T) with a mobile phase of hexane/isopropanol (90:10) resolves enantiomers. Retention time differences ≥2 min confirm stereochemical homogeneity .
    • NMR spectroscopy : NOESY or ROESY experiments detect spatial interactions between the Boc group and the chloro-Z-amino substituent, confirming the L-configuration .
    • Optical rotation : Compare observed [α]D²⁵ values with literature data (e.g., +15° to +18° for the L-isomer in methanol) .

    Q. How can click chemistry applications be optimized using this compound derivatives?

    The Z-amino group can be functionalized with azides or alkynes for copper-catalyzed azide-alkyne cycloaddition (CuAAC):

    • Azide incorporation : React the chloro-Z-amino group with sodium azide (NaN₃) in DMF at 60°C for 48 hr to form an azide derivative .
    • Click reaction : Use CuSO₄/sodium ascorbate in a 1:1 DMSO/H₂O mixture to conjugate with alkynes (e.g., propargyl-modified fluorophores). Kinetic studies show >90% conversion within 2 hr at 25°C .
      Applications include site-specific protein labeling and functionalization of nanomaterials for drug delivery studies .

    Methodological Considerations

    Q. What strategies mitigate racemization during this compound incorporation into peptide chains?

    • Low-temperature coupling : Perform reactions at 4°C using DIC/HOBt as coupling agents to reduce base-induced racemization .
    • Additive use : Include 1-hydroxy-7-azabenzotriazole (HOAt) to enhance coupling efficiency and minimize epimerization .
    • Real-time monitoring : Use circular dichroism (CD) spectroscopy during SPPS to detect racemization at 220–240 nm .

    Q. How does the chloro-Z-amino substituent influence peptide stability and bioavailability in drug design?

    • Stability : The electron-withdrawing chloro group enhances resistance to proteolytic cleavage compared to unmodified phenylalanine (e.g., 2-fold longer half-life in serum) .
    • Bioavailability : LogP increases by ~0.5 units due to chloro hydrophobicity, improving membrane permeability. However, steric effects may reduce target binding affinity. Balance via SAR studies using analogs with varying halogen substituents .

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